molecular formula C17H12Cl2N2OS B11991387 N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide CAS No. 303093-62-1

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide

Cat. No.: B11991387
CAS No.: 303093-62-1
M. Wt: 363.3 g/mol
InChI Key: RGSZICZQEBQBAB-UHFFFAOYSA-N
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Description

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group substituted with two chlorine atoms, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide typically involves the reaction of 2,5-dichlorobenzyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The solvents and reagents used are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)benzamide is unique due to the presence of both the thiazole ring and the dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

303093-62-1

Molecular Formula

C17H12Cl2N2OS

Molecular Weight

363.3 g/mol

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H12Cl2N2OS/c18-13-6-7-15(19)12(8-13)9-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

RGSZICZQEBQBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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